molecular formula C18H19N5OS B3762117 1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine

1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine

Cat. No.: B3762117
M. Wt: 353.4 g/mol
InChI Key: PGZRKAPBLWXEKS-UHFFFAOYSA-N
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Description

1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine is a complex organic compound that features a combination of pyridine and pyrimidine rings

Properties

IUPAC Name

1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13-5-6-16(12-21-13)24-17-15(4-3-7-20-17)11-19-8-14-9-22-18(25-2)23-10-14/h3-7,9-10,12,19H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZRKAPBLWXEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNCC3=CN=C(N=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine typically involves multiple steps, including the formation of the pyridine and pyrimidine rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]methanamine

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